![molecular formula C14H11Cl2NO2S B2842350 N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide CAS No. 339107-05-0](/img/structure/B2842350.png)
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been extensively used in scientific research. It is a potent bronchodilator and has been used to treat respiratory disorders such as asthma in both humans and animals. Its ability to increase muscle mass and reduce body fat has also made it popular among athletes and bodybuilders.
Aplicaciones Científicas De Investigación
Elucidation of Structural Elements for Selectivity across Monoamine Transporters
Research into the structural elements of modafinil analogs, which share a core structure with N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide, has demonstrated that halogen substitution of the diphenyl rings can significantly affect binding affinity for dopamine and serotonin transporters. These findings highlight the importance of structural modifications in enhancing selectivity and potency for potential treatment options for psychostimulant abuse and cognitive enhancement. Molecular docking studies further defined the role of transmembrane domains in the substrate/inhibitor binding sites, suggesting avenues for designing compounds with targeted actions (Okunola-Bakare et al., 2014).
Thermal Degradation and Analysis Challenges
A study on the thermal degradation of modafinil and related compounds during gas chromatography-mass spectrometry analysis revealed the formation of 1,1,2,2-tetraphenylethane and its analogs. This underlines the complexity of analyzing these compounds and the potential for analytical ambiguities, which can pose challenges in forensic and clinical analysis. Understanding the degradation pathways can help in developing better analytical methods and understanding the stability of these compounds (Dowling et al., 2017).
Vibrational Spectroscopic Signatures and Molecular Characterization
The vibrational spectroscopic analysis of related molecules using Raman and Fourier transform infrared spectroscopy, combined with ab initio calculations, offers insights into the structural characteristics and stability of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide analogs. This approach facilitates the identification of vibrational signatures specific to such compounds and aids in their structural elucidation and understanding of stereo-electronic interactions (Jenepha Mary et al., 2022).
Pharmacological Evaluations
Studies on the synthesis and pharmacological evaluation of acetamide derivatives, including those structurally related to N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide, have been focused on their antibacterial and anti-enzymatic potentials. Such research underscores the versatility of these compounds in medicinal chemistry, highlighting their potential applications in developing new therapeutic agents (Nafeesa et al., 2017).
Modafinil's Mechanism of Action
Investigations into modafinil, a compound closely related to N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide, reveal its complex mechanism of action involving dopamine and norepinephrine transporters. This research provides a foundation for understanding how structural analogs may influence neurotransmitter systems, offering insights into their potential neuropharmacological applications (Madras et al., 2006).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-10-4-3-5-11(8-10)20(19)9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYXMALYYITQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





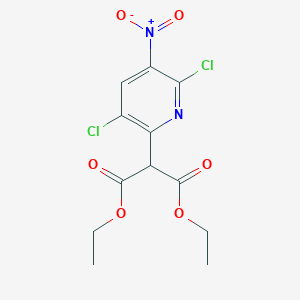
![Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate](/img/structure/B2842273.png)
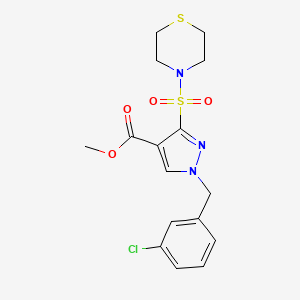

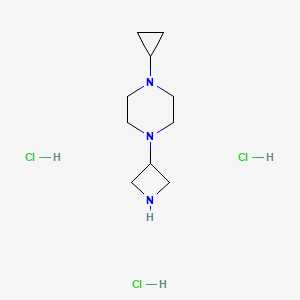
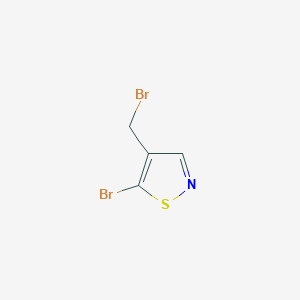

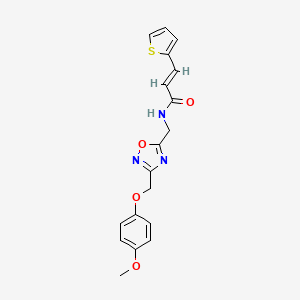
![N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2842288.png)
![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)